

DMHBO+ Chromophore: A Technical Guide for Researchers

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Compound of Interest

Compound Name: DMHBO+
Cat. No.: B15497292

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Introduction

The 3,5-dimethoxy-4-hydroxybenzylidene-imidazolinone cation (**DMHBO+**) is a synthetic, cell-permeable fluorogenic chromophore that has emerged as a powerful tool for live-cell imaging, particularly for the visualization of RNA. Its fluorescence is dramatically enhanced upon binding to a specific RNA aptamer, known as Chilli. This property makes the **DMHBO+**-Chilli system a highly specific and versatile tool for studying the localization, trafficking, and dynamics of RNA in living cells. This guide provides a comprehensive overview of the **DMHBO+** chromophore, including its photophysical properties, the mechanism of its fluorescence activation, and detailed protocols for its application in cellular imaging.

Core Properties and Mechanism of Action

DMHBO+ is a derivative of the green fluorescent protein (GFP) chromophore. In its unbound state in an aqueous environment, **DMHBO+** is virtually non-fluorescent. This is due to the rapid non-radiative decay of its excited state through torsional motions.

The fluorescence of **DMHBO+** is activated upon binding to the Chilli RNA aptamer. The Chilli aptamer folds into a specific three-dimensional G-quadruplex structure that creates a binding pocket for **DMHBO+**. Within this pocket, the chromophore is rigidified, restricting its torsional freedom. This conformational restriction inhibits the non-radiative decay pathways, leading to a significant increase in fluorescence quantum yield.

The mechanism of fluorescence activation involves an excited-state proton transfer (ESPT) from the hydroxyl group of the **DMHBO+** phenol moiety to a guanine residue within the Chilli aptamer. This process results in a large Stokes shift, which is advantageous for fluorescence microscopy as it minimizes the overlap between the excitation and emission spectra.

Quantitative Data

The photophysical properties of the **DMHBO+**-Chilli complex are summarized in the table below. These properties make it a bright and photostable fluorescent probe suitable for various imaging applications.

Property	Value	Reference
Excitation Maximum (λ_{ex})	456 nm	[1]
Emission Maximum (λ_{em})	592 nm	[1]
Stokes Shift	136 nm	[1]
Quantum Yield (Φ)	0.1	[1]
Dissociation Constant (Kd) with Chilli aptamer	12 nM	[1]
Molecular Weight	552.37 g/mol	[1]

Experimental Protocols

Synthesis of **DMHBO+**

While a detailed, step-by-step synthesis protocol for **DMHBO+** is not readily available in a single source, it can be synthesized as a derivative of 3,5-dimethoxy-4-hydroxybenzylidene imidazolinone. The general approach involves the condensation of 3,5-dimethoxy-4-

hydroxybenzaldehyde with a suitable imidazolinone precursor. For researchers interested in its synthesis, a general methodology for similar chromophores can be followed, which typically involves:

- **Synthesis of the Imidazolinone Core:** This can be achieved through various organic synthesis routes, often starting from α -amino acids or their derivatives.
- **Knoevenagel Condensation:** The synthesized imidazolinone core is then condensed with 3,5-dimethoxy-4-hydroxybenzaldehyde in the presence of a base catalyst (e.g., piperidine or pyridine) in a suitable solvent like ethanol or acetic acid.
- **Purification:** The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the pure **DMHBO+** chromophore.

For specific details and reaction conditions, it is recommended to consult literature on the synthesis of similar GFP chromophore analogs.

Live-Cell RNA Imaging using DMHBO+ and Chilli Aptamer

This protocol outlines the general steps for visualizing a target RNA in live mammalian cells using the **DMHBO+**-Chilli aptamer system.

1. Plasmid Construction:

- The DNA sequence of the Chilli aptamer is genetically fused to the gene of interest (encoding the target RNA). This is typically done by inserting the aptamer sequence into the 3' untranslated region (UTR) of the target gene in an appropriate expression vector.
- The expression of the fusion transcript is driven by a suitable promoter (e.g., CMV for mammalian cells).

2. Cell Culture and Transfection:

- Plate the mammalian cells of choice in a suitable imaging dish (e.g., glass-bottom dishes).

- Transfect the cells with the Chilli aptamer-tagged RNA expression plasmid using a standard transfection reagent (e.g., Lipofectamine).

- Incubate the cells for 24-48 hours to allow for the expression of the target RNA.

3. Staining with **DMHBO+**:

- Prepare a stock solution of **DMHBO+** in a suitable solvent (e.g., DMSO).
- On the day of imaging, dilute the **DMHBO+** stock solution in pre-warmed cell culture medium to the desired final concentration (typically in the low micromolar range).
- Remove the old medium from the cells and add the **DMHBO+**-containing medium.
- Incubate the cells for 30-60 minutes at 37°C to allow for cell loading of the chromophore.

4. Fluorescence Microscopy:

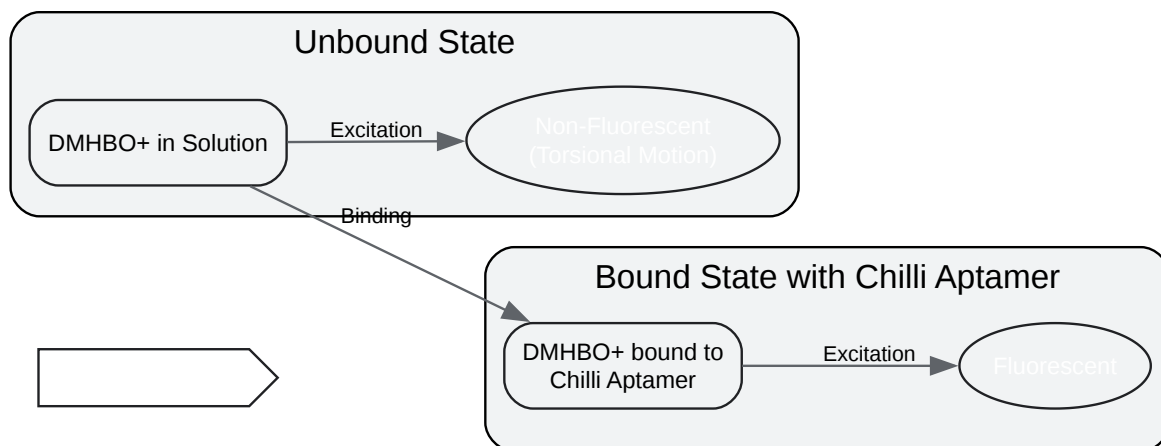
- Wash the cells with fresh, pre-warmed culture medium to remove any unbound **DMHBO+**.
- Image the cells using a fluorescence microscope equipped with appropriate filter sets for **DMHBO+** (e.g., excitation around 450-470 nm and emission around 580-620 nm).
- Acquire images using a sensitive camera (e.g., sCMOS or EMCCD).

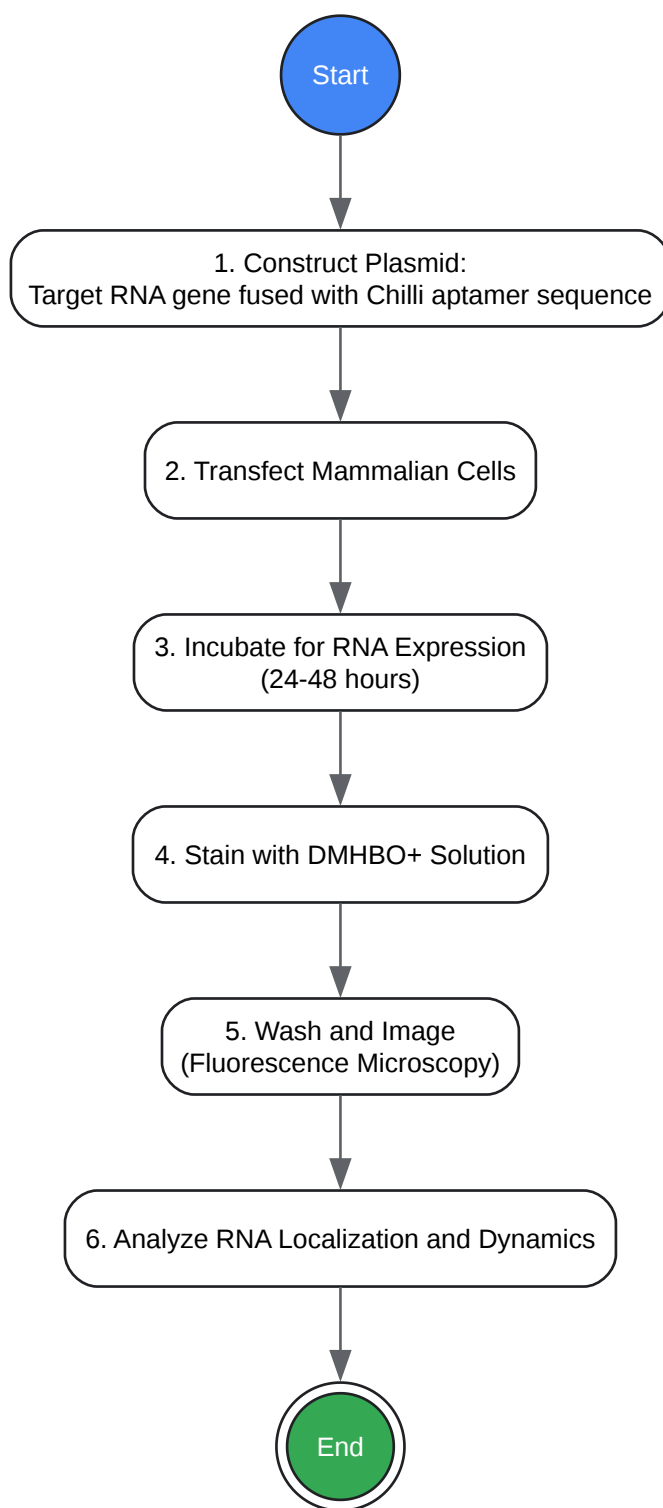
5. Data Analysis:

- Analyze the acquired images to determine the subcellular localization and dynamics of the target RNA.

Visualizations

DMHBO+ Fluorescence Activation Pathway





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References

- [1. Live-Cell Imaging of Multiple Endogenous mRNAs Using RNA Aptamers and Chemical Probes - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
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